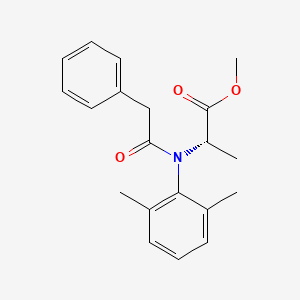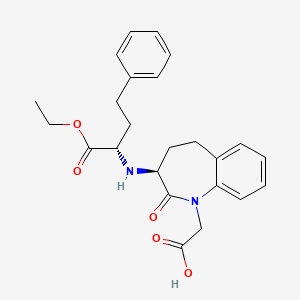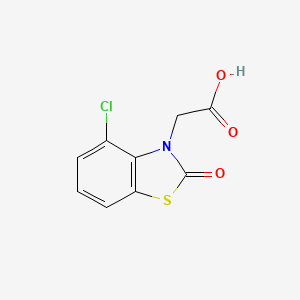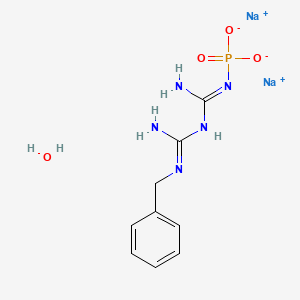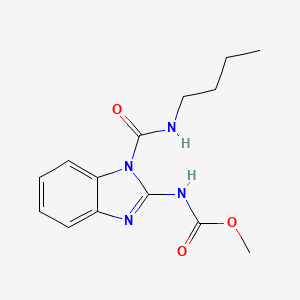
Bupivacaine hydrochloride
Overview
Description
Bupivacaine hydrochloride is an amide local anesthetic. It is a white crystalline powder that is freely soluble in 95 percent ethanol, soluble in water, and slightly soluble in chloroform or acetone . It is used in regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration .
Synthesis Analysis
The synthesis process of this compound has been optimized and improved for industrial-scale production. The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material. It utilizes l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, this compound is obtained with high purity .Molecular Structure Analysis
The molecular formula of this compound is C18H29ClN2O . It is a piperidinecarboxamide, an aromatic amide, and a tertiary amino compound .Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions, including chlorination by triphosgene, amidation, butylation, and acidification from 2-pipecolic acid .Physical and Chemical Properties Analysis
This compound is a white crystalline powder. It is freely soluble in 95 percent ethanol, soluble in water, and slightly soluble in chloroform or acetone .Scientific Research Applications
Anesthetic Applications
Bupivacaine hydrochloride, a long-acting local anesthetic, has been extensively used for various types of anesthesia. For instance, it has been utilized in concentrations ranging from 0.25 to 0.75 percent for caudal, epidural, and peripheral nerve blocks in over 11,000 surgical, obstetrical, diagnostic, or therapeutic procedures (Moore et al., 1978). These applications have demonstrated its efficacy in providing sensory anesthesia of the integumentary and musculoskeletal systems, as well as motor blockade, depending on the concentration used.
Liposomal Extended-Release Formulations
Bupivacaine has been formulated into an aqueous suspension of multivesicular liposomes, creating a long-lasting analgesia effect for up to 72 hours post-surgery, thus reducing reliance on opioids. This liposomal extended-release bupivacaine has been used in various surgeries like hemorrhoidectomy, bunionectomy, inguinal hernia repair, total knee arthroplasty, and augmentation mammoplasty (Lambrechts et al., 2013).
Dental and Oral Surgery Applications
This compound has been found effective in oral surgery. It provides rapid onset, a high frequency of surgical anesthesia, long duration, and a low incidence of side effects, making it a preferable choice in dental procedures compared to other local anesthetics like lidocaine (Laskin et al., 1977).
Veterinary Applications
In veterinary medicine, this compound is used in dental procedures to reduce the amount of general anesthesia needed and to manage post-procedural pain. A study on infant pigs using bupivacaine for palatal sensory nerve block showed that it has a relatively short and variable duration of action, which is below what is expected based on its pharmacokinetic properties (Holman et al., 2014).
Mechanism of Action
Target of Action
Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . These proteins are crucial for the generation and conduction of nerve impulses, which are critical for sensation and pain perception .
Mode of Action
Bupivacaine operates by inhibiting sodium ion channels on neuronal cell membranes . This inhibition blocks the generation and conduction of nerve impulses, essentially numbing the area it is applied to . It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Biochemical Pathways
The primary biochemical pathway affected by Bupivacaine involves the sodium ion channels on neuronal cell membranes . By blocking these channels, Bupivacaine inhibits the influx of sodium ions, which are critical for the initiation and conduction of nerve impulses . In addition to this, Bupivacaine has been found to modulate apoptosis and ferroptosis in bladder cancer via the phosphatidylinositol 3-kinase (PI3K)/AKT pathway .
Pharmacokinetics
Bupivacaine is metabolized in the liver and forms a metabolite, pipecoloxylidine (PPX) . It is excreted in the urine, with approximately 6% of the drug excreted unchanged . The onset of action for anesthesia is route and dose-dependent . After administration, plasma levels of Bupivacaine rapidly increase during the first hour and continue to increase through 24 hours. Plasma levels then gradually decrease through 108 hours followed by a monoexponential decrease through 312 hours .
Result of Action
The primary result of Bupivacaine’s action is a loss of sensation, providing localized anesthesia . This makes it an effective option for pain management in various clinical settings, including surgical procedures and chronic pain conditions . It is also used to produce postsurgical analgesia .
Safety and Hazards
Bupivacaine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
There is ongoing research into the use of Bupivacaine hydrochloride in various medical applications. For example, there is interest in its use in musculoskeletal surgeries, as these interventions rank amongst the most painful overall . There is also research into the addition of liposomal Bupivacaine to this compound to improve opioid-sparing effect and postoperative pain .
Biochemical Analysis
Biochemical Properties
Bupivacaine Hydrochloride works by reversibly binding to the voltage-dependent sodium and potassium channels . Its binding reduces the permeability for sodium and potassium ions in neural membranes, blocking the passing of action potentials, in nerve cell fibers and muscle cells and therefore blocking the local sensation of pain . This compound binds to the intracellular portion of voltage-gated sodium channels and blocks sodium influx into nerve cells, which prevents depolarization . Without depolarization, no initiation or conduction of a pain signal can occur .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It increases the bulk lateral and rotational mobilities, and annular lipid fluidity in SPMVs lipid bilayers, and has a greater fluidizing effect on the inner monolayer than that of the outer monolayer . It also blocks both the initiation and conduction of nerve impulses by decreasing the neuronal membrane’s permeability to sodium ions, which results in inhibition of depolarization with resultant blockade of conduction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels on the cell membrane of nerve axons. It binds to these channels and prevents the influx of sodium ions . Consequently, the initiation and propagation of action potentials are inhibited, resulting in a reversible interruption to nociceptive conduction and thus blocking transmission of pain impulses .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. It has been reported that this compound induced dose-dependent myo-, chondro-, and neurotoxicity, as well as delayed osteogenesis and disturbed wound healing in vitro . These observations did not translate to animal and clinical research, where toxic phenomena were seldom reported .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in rats, a single this compound dose of 20 mg/kg bw was rapidly absorbed after intraduodenal administration, and a maximum plasma concentration of 7.9 μg/ml was reached within 15 minutes .
Metabolic Pathways
This compound is metabolized in the liver and forms a metabolite (pipecoloxylidine [PPX]) . It is excreted in the urine, with about 6% unchanged . The metabolism of this compound can be decreased when combined with Peginterferon alfa-2b .
Transport and Distribution
This compound is distributed in the body with a distribution of 3.9 ± 2 L/kg in infants and 2.7 ± 0.2 L/kg in children . It is also transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane where it interacts with voltage-gated sodium channels . It binds to these channels and prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials .
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
| Record name | Bupivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
| Record name | Bupivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupivacaine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupivacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bloqueina | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bupivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bupivacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


